Benzidine sulfone
Overview
Description
Benzidine sulfone is an organic compound commonly used in scientific research. It is a derivative of benzidine, a heterocyclic aromatic compound, and is composed of a benzene ring with two sulfonyl groups attached. This compound is a white crystalline solid that is soluble in water and organic solvents. It is used in the synthesis of other compounds and in the study of biological systems.
Scientific Research Applications
Synthesis and Polymer Applications
- Benzidine sulfone derivatives, like 2,2′-bis(3-sulfopropoxy)benzidine (BSPB), are pivotal in synthesizing highly sulfonated polyimides. These polyimides show promising applications in fuel cell systems due to their high proton conductivities and water stability (Yin et al., 2004).
- Novel sulfonated diamine isomers derived from this compound, such as 2,2′-BSBB and 3,3′-BSPOB, have been utilized to create sulfonated polyimides. These materials exhibit high molecular weights, excellent oxidative stability, and mechanical properties, making them suitable for proton exchange membranes (Li et al., 2007); (Suto et al., 2006).
Analytical Chemistry and Environmental Applications
- This compound derivatives are used in the development of fluorescence spectrographic methods for detecting benzidine in industrial wastewater, showcasing their utility in environmental monitoring (Luo et al., 2009).
- These compounds also play a role in the aerobic oxidative desulfurization of sulfur-containing compounds, which is crucial for environmental pollution control (Lu et al., 2010).
Biomedical Research
- In biomedical research, this compound derivatives have been studied for their role in erythroid differentiation in leukemia cells. For instance, dimethyl sulfoxide, a benzidine derivative, has been shown to stimulate erythroid differentiation in murine virus-induced leukemia cells (Friend et al., 1971)
Mechanism of Action
Target of Action
Benzidine sulfone, as a sulfonamide derivative, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, this compound disrupts these processes, leading to the therapeutic effects observed.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway. By acting as a competitive antagonist of PABA, this compound prevents the synthesis of folic acid, a critical component in the production of DNA. This disruption leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
For instance, albendazole sulfone, a related compound, has been shown to have a half-life of approximately 7 to 8 hours . The maximum concentration (Cmax) of albendazole sulfone differs among wet and dried matrices (14 and 22 ng/ml, respectively), with a statistically significant difference among Mitra and blood or plasma results
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication through the disruption of folic acid synthesis. This leads to a decrease in the symptoms associated with the bacterial infection. It’s important to note that benzidine and its derivatives have been linked to bladder and pancreatic cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other medications, the pH of the environment, and the presence of food in the stomach can all impact the absorption and effectiveness of the drug. Furthermore, benzidine-based dyes have the potential to metabolize to carcinogenic amines both in and on the human body . Therefore, careful consideration must be given to these factors when administering this compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,5-dioxodibenzothiophene-3,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXZRRZSHWQAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978163 | |
Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6259-19-4, 30508-11-3 | |
Record name | 3,7-Diaminodibenzothiophene-5,5-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6259-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Diaminodiphenylene sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzidine sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030508113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzidine sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-DIAMINODIPHENYLENE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK5ZWW77NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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